molecular formula C8H8ClNO2 B1301839 Methyl 4-amino-3-chlorobenzoate CAS No. 84228-44-4

Methyl 4-amino-3-chlorobenzoate

Cat. No.: B1301839
CAS No.: 84228-44-4
M. Wt: 185.61 g/mol
InChI Key: WKVJBYKFGNVWLM-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-chlorobenzoate is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an amino group at the 4-position and a chlorine atom at the 3-position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-amino-3-chlorobenzoate can be synthesized through the esterification of 4-amino-3-chlorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete esterification .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the production scale .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted benzoates.

    Reduction: Amino derivatives.

    Oxidation: Nitro derivatives.

Scientific Research Applications

Methyl 4-amino-3-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-3-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and ester groups allow it to participate in hydrogen bonding and other interactions, influencing biological pathways and chemical reactions. The chlorine atom can also affect the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

  • Methyl 4-amino-3-bromobenzoate
  • Methyl 4-amino-3-fluorobenzoate
  • Methyl 4-amino-3-iodobenzoate

Comparison: Methyl 4-amino-3-chlorobenzoate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric effects compared to its bromine, fluorine, and iodine analogs. These differences can influence the compound’s reactivity, solubility, and biological activity .

Biological Activity

Methyl 4-amino-3-chlorobenzoate, also known as 4-amino-3-chlorobenzoic acid methyl ester, is an organic compound with the molecular formula C8H8ClNO2. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and unique chemical properties.

Chemical Structure and Properties

This compound is characterized by:

  • Amino Group : Located at the para position (4-position) on the benzene ring.
  • Chlorine Atom : Positioned at the meta (3-position), which influences its reactivity and biological interactions.
  • Ester Functionality : The carboxyl group is esterified with methanol, enhancing its solubility in organic solvents.

This structural configuration allows for diverse interactions with biological molecules, making it a subject of interest for various studies.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The amino and ester groups facilitate hydrogen bonding, which is crucial for binding interactions. The presence of the chlorine atom modifies the electronic properties of the compound, potentially increasing its binding affinity to target proteins or enzymes involved in metabolic pathways.

Antitumor Activity

Recent studies have indicated that derivatives of this compound possess significant antitumor activity. For instance, a study published in ResearchGate highlighted the synthesis of new derivatives that act as inhibitors of the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation. The synthesized compounds demonstrated promising inhibitory effects on EGFR activity, suggesting potential applications in cancer therapy .

Enzyme Interaction Studies

This compound has been employed in enzyme interaction studies, particularly focusing on its metabolic pathways. Research involving Rhodopseudomonas palustris showed that this compound could be degraded under anaerobic conditions, indicating its potential role as a substrate in microbial metabolism. The degradation process involved the release of chloride ions, which correlated with the consumption of this compound .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds. Below is a comparative table highlighting key features:

Compound NameStructural FeaturesBiological Activity
Methyl 4-amino-3-bromobenzoateBromine at meta positionModerate antitumor activity
Methyl 4-amino-3-fluorobenzoateFluorine at meta positionLower reactivity
Methyl 4-amino-3-iodobenzoateIodine at meta positionHigher reactivity but less stable

The presence of chlorine in this compound enhances its reactivity compared to bromine and iodine analogs while providing a balance between stability and biological activity.

Case Studies

  • Antimicrobial Activity : A study assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated effective inhibition against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
  • Toxicological Assessments : Toxicity studies have shown that while this compound exhibits promising biological activities, it also requires careful evaluation regarding safety and potential side effects in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-amino-3-chlorobenzoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 4-amino-3-chlorobenzoic acid. A common method involves using methanol under acidic catalysis (e.g., H₂SO₄) at reflux temperatures. However, advanced protocols utilize Vilsmeier reagent for simultaneous protection and activation of the carboxylic acid group, followed by coupling with nucleophiles (e.g., aniline derivatives) to achieve yields >75% .

Key variables affecting yield :

  • Temperature control (60–80°C optimal for esterification).
  • Catalyst selection (acidic vs. coupling agents).
  • Reaction time (12–24 hours for complete conversion).

Q. How is this compound characterized to confirm structural integrity?

Standard characterization includes:

  • 1H NMR : Peaks at δ 3.86 (s, COOCH₃), δ 6.8–7.5 (aromatic protons) in DMSO-d₆ .
  • HPLC-MS : Molecular ion peak at m/z 185.6 (C₈H₈ClNO₂) .
  • Melting point : 107–111°C (deviations indicate impurities) .

Critical Note : Cross-validate with IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and elemental analysis to rule out byproducts.

Q. What are the primary research applications of this compound in medicinal chemistry?

This compound serves as a pharmacophore precursor in drug design:

  • ABCG2 (BCRP) inhibitors : Derivatives like 4-amino-3-chloro-N-(2-hydroxyphenyl)benzamide show potential in reversing multidrug resistance .
  • Agrochemical intermediates : Structural analogs are explored for pesticidal activity due to halogenated aromatic stability .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Retrosynthetic analysis using AI-driven tools (e.g., Reaxys, Pistachio) predicts feasible routes for derivatives . For example:

  • Density Functional Theory (DFT) : Models charge distribution to identify reactive sites (e.g., amino group for electrophilic substitution).
  • Molecular dynamics : Simulates solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Q. How do impurities arise in this compound synthesis, and how are they resolved?

Common impurities :

  • Unreacted 4-amino-3-chlorobenzoic acid (detected via HPLC retention time shifts).
  • Methyl ester hydrolysis products (mitigated by anhydrous conditions).

Purification strategies :

  • Recrystallization : Use ethanol/water mixtures (80:20 v/v) .
  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent .

Q. What experimental designs address contradictions in reported biological activity data?

Discrepancies in ABCG2 inhibition assays may arise from:

  • Cell line variability (e.g., HEK293 vs. MDCK-II permeability models).
  • Metabolic instability : Use stable isotope labeling (e.g., ¹³C) to track degradation .

Validation Protocol :

Repeat assays with standardized cell lines.

Compare IC₅₀ values across multiple derivatives (e.g., compounds 7a–7o in ).

Q. How is this compound utilized in crystallographic studies?

The compound’s derivatives are crystallized for SHELX-based structure determination :

  • SHELXL refinement : Resolves hydrogen bonding networks (e.g., NH···O=C interactions) .
  • Twinned data handling : High-resolution (<1.0 Å) datasets improve accuracy for chiral centers .

Q. What safety and handling protocols are critical for this compound?

  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .
  • Waste disposal : Segregate halogenated waste for incineration by certified facilities .
  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .

Q. How are derivatives of this compound evaluated in vivo?

Stepwise workflow :

Pharmacokinetics : Assess oral bioavailability in rodent models.

Toxicity : Measure LD₅₀ and hepatotoxicity markers (ALT/AST levels).

Efficacy : Test ABCG2 inhibition in xenograft tumor models .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives?

  • 2D NMR (COSY, NOESY) : Confirms regiochemistry of chloro and amino groups.
  • X-ray photoelectron spectroscopy (XPS) : Validates halogen bonding in material science applications .

Properties

IUPAC Name

methyl 4-amino-3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVJBYKFGNVWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363936
Record name Methyl 4-amino-3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84228-44-4
Record name Methyl 4-amino-3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Amino-3-chlorobenzoate
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Synthesis routes and methods

Procedure details

To a stirred solution of 4-amino-3-chloro-benzoic acid (50 g, 291 mmol) in methanol (300 mL) was added thionyl chloride (45 mL, 605 mmol) dropewise at 0° C. Then the mixture solution was refluxed for 12 hours before cooling to room temperature. Then the reaction mixture was concentrated in vacuo and the residue was dissolved in ethyl acetate (500 mL), washed with saturated aqueous sodium bicarbonate solution (3×100 mL), dried over anhydrous sodium sulfate and concentrated in vacuo to afford 4-amino-3-chloro-benzoic acid methyl ester (54 g, quant.) as a pale-white solid: LC/MS m/e calcd for C8H8ClNO2 (M+H)+: 186.61, observed: 185.9.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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